molecular formula C7H10INO B2369339 1-(Iodomethyl)-2-azabicyclo[2.2.1]heptan-3-one CAS No. 2137822-75-2

1-(Iodomethyl)-2-azabicyclo[2.2.1]heptan-3-one

Cat. No.: B2369339
CAS No.: 2137822-75-2
M. Wt: 251.067
InChI Key: CGCQKESGPWBDIO-UHFFFAOYSA-N
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Description

1-(Iodomethyl)-2-azabicyclo[221]heptan-3-one is a bicyclic compound with a unique structure that includes an iodine atom attached to a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Iodomethyl)-2-azabicyclo[2.2.1]heptan-3-one typically involves the iodination of a precursor compound. One common method is the reaction of 2-azabicyclo[2.2.1]heptan-3-one with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(Iodomethyl)-2-azabicyclo[2.2.1]heptan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields 1-(azidomethyl)-2-azabicyclo[2.2.1]heptan-3-one, while reduction with sodium borohydride produces 1-(methyl)-2-azabicyclo[2.2.1]heptan-3-one .

Scientific Research Applications

1-(Iodomethyl)-2-azabicyclo[2.2.1]heptan-3-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Iodomethyl)-2-azabicyclo[2.2.1]heptan-3-one involves its interaction with molecular targets through its iodine and azabicyclo structure. The iodine atom can participate in halogen bonding, while the bicyclic structure can interact with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Bromomethyl)-2-azabicyclo[2.2.1]heptan-3-one
  • 1-(Chloromethyl)-2-azabicyclo[2.2.1]heptan-3-one
  • 1-(Fluoromethyl)-2-azabicyclo[2.2.1]heptan-3-one

Uniqueness

1-(Iodomethyl)-2-azabicyclo[2.2.1]heptan-3-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine make this compound particularly useful in certain chemical reactions and applications .

Properties

IUPAC Name

1-(iodomethyl)-2-azabicyclo[2.2.1]heptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10INO/c8-4-7-2-1-5(3-7)6(10)9-7/h5H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCQKESGPWBDIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1C(=O)N2)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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